molecular formula C22H18Cl2N2O2 B5103775 N,N'-bis(3-chloro-4-methylphenyl)terephthalamide

N,N'-bis(3-chloro-4-methylphenyl)terephthalamide

Cat. No. B5103775
M. Wt: 413.3 g/mol
InChI Key: STHQADOIPQOYCG-UHFFFAOYSA-N
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Description

N,N'-bis(3-chloro-4-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCT is a type of amide, which is a functional group that contains a carbonyl group (C=O) attached to a nitrogen atom. BCT has two identical amide groups, each attached to a different aromatic ring. This compound has been studied for its synthesis methods, mechanism of action, physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to selectively target cancer cells while leaving healthy cells unaffected, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been shown to have a low toxicity profile in animal studies, indicating that it may be safe for use in humans. However, further research is needed to fully understand the biochemical and physiological effects of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(3-chloro-4-methylphenyl)terephthalamide in lab experiments is its ability to selectively target cancer cells, making it a potentially effective antitumor agent. However, one limitation is that N,N'-bis(3-chloro-4-methylphenyl)terephthalamide is insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, the use of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide as a sorbent material for the removal of other pollutants from wastewater is an area of potential future research.

Synthesis Methods

The synthesis of N,N'-bis(3-chloro-4-methylphenyl)terephthalamide can be achieved through a reaction between terephthalic acid and 3-chloro-4-methyl aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has shown potential applications in various scientific research fields, including materials science, pharmaceuticals, and environmental science. In materials science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been used as a component in the synthesis of liquid crystals, which have applications in display technologies. In pharmaceuticals, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. In environmental science, N,N'-bis(3-chloro-4-methylphenyl)terephthalamide has been investigated for its potential as a sorbent material for the removal of heavy metal ions from wastewater.

properties

IUPAC Name

1-N,4-N-bis(3-chloro-4-methylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-3-9-17(11-19(13)23)25-21(27)15-5-7-16(8-6-15)22(28)26-18-10-4-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHQADOIPQOYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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